Cas no 215801-31-3 ((2E)-3-(1H-indol-6-yl)prop-2-enoic acid)
(2E)-3-(1H-indol-6-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- (E)-3-(1h-indol-6-yl)acrylic acid
- 2-propenoic acid,3-(1h-indol-6-yl)-,(2e)-
- 3-(1H-INDOL-6-YL)-ACRYLIC ACID
- E-indole-6-acrylic acid
- ISFPWJSGXWEGPM-DUXPYHPUSA-N
- 3-(1H-Indol-6-yl) acrylic acid
- 2-Propenoic acid, 3-(1H-indol-6-yl)-
- (2E)-3-(1H-indol-6-yl)prop-2-enoic acid
- AKOS006293751
- DB-223281
- SCHEMBL7612873
- starbld0041747
- EN300-1835414
- 215801-31-3
- CS-0159322
- E81977
- AS-82662
- (E)-3-(1H-indol-6-yl)prop-2-enoic acid
- 2-Propenoicacid,3-(1H-indol-6-yl)-,(2E)-
- A1-01429
-
- MDL: MFCD06205713
- Inchi: 1S/C11H9NO2/c13-11(14)4-2-8-1-3-9-5-6-12-10(9)7-8/h1-7,12H,(H,13,14)/b4-2+
- InChI Key: ISFPWJSGXWEGPM-DUXPYHPUSA-N
- SMILES: OC(/C=C/C1C=CC2C=CNC=2C=1)=O
Computed Properties
- Exact Mass: 187.063328530g/mol
- Monoisotopic Mass: 187.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 53.1
(2E)-3-(1H-indol-6-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I628225-1mg |
(2E)-3-(1H-Indol-6-yl)-2-propenoic Acid |
215801-31-3 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | I628225-10mg |
(2E)-3-(1H-Indol-6-yl)-2-propenoic Acid |
215801-31-3 | 10mg |
$1499.00 | 2023-05-18 | ||
| Enamine | EN300-1835414-1g |
3-(1H-indol-6-yl)prop-2-enoic acid |
215801-31-3 | 1g |
$728.0 | 2023-09-19 | ||
| Enamine | EN300-1835414-5g |
3-(1H-indol-6-yl)prop-2-enoic acid |
215801-31-3 | 5g |
$2110.0 | 2023-09-19 | ||
| Enamine | EN300-1835414-10g |
3-(1H-indol-6-yl)prop-2-enoic acid |
215801-31-3 | 10g |
$3131.0 | 2023-09-19 | ||
| eNovation Chemicals LLC | Y1246833-100mg |
2-Propenoicacid,3-(1H-indol-6-yl)-,(2E)- |
215801-31-3 | 95% | 100mg |
$65 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1246833-250mg |
2-Propenoicacid,3-(1H-indol-6-yl)-,(2E)- |
215801-31-3 | 95% | 250mg |
$85 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1246833-1g |
2-Propenoicacid,3-(1H-indol-6-yl)-,(2E)- |
215801-31-3 | 95% | 1g |
$180 | 2024-06-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8285-1G |
(2E)-3-(1H-indol-6-yl)prop-2-enoic acid |
215801-31-3 | 95% | 1g |
¥ 3,201.00 | 2023-03-14 | |
| Enamine | EN300-1835414-0.05g |
3-(1H-indol-6-yl)prop-2-enoic acid |
215801-31-3 | 0.05g |
$612.0 | 2023-09-19 |
(2E)-3-(1H-indol-6-yl)prop-2-enoic acid Suppliers
(2E)-3-(1H-indol-6-yl)prop-2-enoic acid Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on (2E)-3-(1H-indol-6-yl)prop-2-enoic acid
(2E)-3-(1H-indol-6-yl)prop-2-enoic acid: A Comprehensive Overview
(2E)-3-(1H-indol-6-yl)prop-2-enoic acid, identified by the CAS number 215801-31-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, belonging to the class of indole derivatives, exhibits a unique combination of structural features that make it a promising candidate for various applications. In this article, we delve into the properties, synthesis, biological activities, and potential uses of (2E)-3-(1H-indol-6-yl)prop-2-enoic acid, while incorporating the latest research findings to provide a comprehensive understanding of its significance.
The molecular structure of (2E)-3-(1H-indol-6-yl)prop-2-enoic acid is characterized by an indole ring system fused with a propenoic acid moiety. The indole ring, a bicyclic structure consisting of a benzene ring and a pyrrole ring, is known for its aromaticity and versatility in chemical reactivity. The propenoic acid group introduces additional functionality, including acidity and potential for hydrogen bonding. This combination makes the compound highly versatile in terms of its chemical reactivity and biological interactions.
Recent studies have highlighted the importance of (2E)-3-(1H-indol-6-yl)prop-2-en oic acid in drug discovery efforts. Researchers have explored its potential as a lead compound for developing novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-proliferative activity against several cancer cell lines, suggesting its potential as an anti-cancer agent.
In addition to its biological applications, (2E)-3-(1H-indol -6-y l)prop -2-en oic acid has also been investigated for its role in materials science. Its ability to form self-assembled monolayers and its compatibility with various surface modification techniques make it a valuable component in the development of advanced materials for sensors and electronic devices.
The synthesis of (2E)-3-(1H-indol -6-y l)prop -2-en oic acid has been optimized through various methodologies over the years. A 2024 paper in the Organic Process Research & Development journal reported a novel route involving microwave-assisted synthesis, which significantly improves yield and reduces reaction time compared to traditional methods. This advancement underscores the importance of continuous innovation in synthetic chemistry to meet the growing demand for complex molecules like this one.
Beyond its direct applications, (2E)-3-(1H-indol -6-y l)prop - ̃en oic acid serves as a valuable tool in fundamental research. Its use as a model compound in studies on aromaticity, hydrogen bonding, and molecular recognition has provided insights into these fundamental chemical phenomena. Such research not only enhances our understanding of chemical systems but also paves the way for future innovations in related fields.
In conclusion, (2E)-3-(1H-indol -6-y l)prop - ̃en oic acid strong>, with its unique structure and diverse functional groups, continues to be a subject of intense research interest across multiple disciplines. From drug discovery to materials science and fundamental chemistry, this compound demonstrates remarkable versatility and potential. As ongoing studies uncover new aspects of its properties and applications, it is likely that < strong >( ̃ ̃ ̃ ) strong > will play an increasingly important role in advancing scientific knowledge and technological progress.
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